1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-3-carboxylic acid
Description
1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-3-carboxylic acid is a sulfonamide-substituted piperidine derivative characterized by a 5-chloro-2-thienylsulfonyl group attached to the piperidine ring.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S2/c11-8-3-4-9(17-8)18(15,16)12-5-1-2-7(6-12)10(13)14/h3-4,7H,1-2,5-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBGCBIDDMVVOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401186623 | |
| Record name | 1-[(5-Chloro-2-thienyl)sulfonyl]-3-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401186623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384847-77-2 | |
| Record name | 1-[(5-Chloro-2-thienyl)sulfonyl]-3-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=384847-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(5-Chloro-2-thienyl)sulfonyl]-3-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401186623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienyl Ring: The thienyl ring is synthesized through a series of reactions involving thiophene derivatives.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid.
Piperidine Ring Formation: The piperidine ring is formed through cyclization reactions involving appropriate amine precursors.
Coupling Reactions: The thienyl and piperidine rings are coupled together using cross-coupling reactions, such as Suzuki-Miyaura coupling, under specific conditions.
Final Functionalization: The carboxylic acid group is introduced in the final step through oxidation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting sulfonyl groups to thiols.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecular architectures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules through various coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific molecular pathways.
Industry: It finds applications in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound may also interact with enzymes or receptors, modulating their activity through binding interactions. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of sulfonyl-piperidine-carboxylic acids, which vary in substituents on the sulfonyl group and the piperidine ring. Below is a detailed comparison with structurally related compounds:
Structural Analogues
*Molecular formula inferred from nomenclature.
Physicochemical Properties
Key Differentiators
Substituent Effects :
- The 5-chloro-2-thienyl group offers a balance of lipophilicity and electronic effects, distinct from phenyl (e.g., ) or pyrimidine (e.g., ) substituents.
- Thiophene vs. Pyrimidine : Thiophene’s sulfur atom may enhance metabolic stability compared to pyrimidine’s nitrogen atoms, which are prone to oxidation.
Synthetic Accessibility :
- Coupling methods using EDC/I (as in ) are likely applicable for synthesizing the target compound, though the thienylsulfonyl group may require specialized thiophene precursors.
Biological Activity
1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-3-carboxylic acid is a complex organic compound with the CAS number 384847-77-2. Its molecular formula is , and it has a molar mass of 309.79 g/mol. The compound features a piperidine ring, a sulfonyl group, and a thienyl ring, which contribute to its diverse biological activities.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on piperidine derivatives have shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis . The sulfonyl moiety in these compounds is often linked to their enhanced antibacterial properties, suggesting that this compound may possess similar effects.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. For example, piperidine derivatives have demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease . The mechanism of action typically involves the interaction of the sulfonyl group with active sites on enzymes, leading to modulation of their activity.
Study on Antibacterial Activity
A study synthesized several piperidine derivatives and evaluated their antibacterial activity against different bacterial strains. The results indicated that certain derivatives exhibited significant activity, with IC50 values indicating effective concentrations for inhibiting bacterial growth . While specific data for this compound is not available, the findings support its potential as an antimicrobial agent.
Enzyme Inhibition Research
Another research effort focused on the enzyme inhibitory properties of synthesized piperidine compounds. The study found that compounds similar to this compound demonstrated strong inhibition of AChE, with some compounds achieving IC50 values as low as 2.14 µM against urease . This suggests that the compound may also be effective in modulating enzymatic activity.
The biological activity of this compound can be attributed to its structural components:
- Sulfonyl Group : Acts as an electrophile, facilitating interactions with nucleophiles in biological systems.
- Piperidine Ring : Contributes to binding interactions with enzymes and receptors, potentially modulating their activity.
Further studies are necessary to elucidate the precise pathways and molecular targets involved in its biological effects.
Q & A
Q. What are the recommended synthetic routes for 1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-3-carboxylic acid, and what key reaction conditions should be optimized?
A multi-step synthesis approach is typical for sulfonyl-containing piperidine derivatives. A foundational method involves:
- Sulfonylation : Reacting piperidine-3-carboxylic acid derivatives with 5-chloro-2-thienylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonyl linkage .
- Purification : Post-reaction, concentrate under vacuum, adjust pH to precipitate the product, and use solvent extraction (e.g., isopropanol/dichloromethane) to isolate the compound .
- Catalytic coupling : Advanced intermediates may require palladium-catalyzed cross-coupling (e.g., using Pd(OAc)₂ and XPhos ligand) for functionalization, as seen in analogous piperidine syntheses .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of:
- Spectroscopy : NMR (¹H/¹³C) to verify the sulfonyl group (δ ~3.5 ppm for SO₂ protons) and piperidine ring conformation .
- Chromatography : HPLC with a Carbowax®-based column to assess purity, leveraging polar interactions for separation .
- Elemental analysis : Confirm molecular formula via mass spectrometry (e.g., ESI-MS) and compare with theoretical values .
Q. What are the critical safety considerations for handling this compound?
- Toxicity : While specific data for this compound are limited, structurally similar sulfonamides may cause respiratory or skin irritation. Use PPE (gloves, lab coat) and work in a fume hood .
- First aid : In case of exposure, rinse affected areas with water and consult a physician immediately. Provide the safety data sheet (SDS) to medical personnel .
Advanced Research Questions
Q. How can reaction yields be improved during the sulfonylation step?
Key optimizations include:
- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions (e.g., hydrolysis) .
- Solvent selection : Use anhydrous dichloromethane or THF to enhance electrophilic reactivity of the sulfonyl chloride .
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to piperidine derivative ensures complete conversion .
Q. What analytical methods resolve contradictions in reported spectral data for this compound?
- X-ray crystallography : Resolve ambiguities in stereochemistry or bond angles, as demonstrated for analogous sulfanylpyridine carboxylic acids (e.g., dihedral angles between aromatic rings: 55–58°) .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in the piperidine and thienyl rings .
Q. How does the electronic nature of the 5-chloro-2-thienyl group influence reactivity in downstream applications?
- Electron-withdrawing effects : The chloro-thienyl group enhances the electrophilicity of the sulfonyl moiety, facilitating nucleophilic substitutions (e.g., coupling with amines) .
- Steric effects : The thienyl ring’s planarity may restrict access to the sulfonyl group in sterically hindered reactions, requiring bulky base additives (e.g., Cs₂CO₃) .
Q. What strategies mitigate decomposition during long-term storage?
- Lyophilization : Convert the compound to a stable lyophilized powder under inert gas .
- Storage conditions : Store at –20°C in amber vials with desiccants (e.g., silica gel) to prevent hydrolysis of the sulfonyl group .
Methodological Notes
- Contradictions in data : Discrepancies in melting points or spectral peaks may arise from polymorphic forms or residual solvents. Use DSC (Differential Scanning Calorimetry) to identify polymorphs .
- Advanced purification : For trace impurities, employ preparative HPLC with a Nukol™ column, which separates polar derivatives effectively .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
